molecular formula C29H29N3O3 B2834490 (E)-2-(4-(4-cinnamylpiperazin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 325693-93-4

(E)-2-(4-(4-cinnamylpiperazin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B2834490
CAS No.: 325693-93-4
M. Wt: 467.569
InChI Key: ZSOLHRIKOMGLNF-UXBLZVDNSA-N
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Description

(E)-2-(4-(4-cinnamylpiperazin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a synthetic compound characterized by a benzo[de]isoquinoline-1,3-dione core linked to a piperazine moiety via a 4-oxobutyl chain.

Properties

IUPAC Name

2-[4-oxo-4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]butyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O3/c33-26(31-20-18-30(19-21-31)16-6-10-22-8-2-1-3-9-22)15-7-17-32-28(34)24-13-4-11-23-12-5-14-25(27(23)24)29(32)35/h1-6,8-14H,7,15-21H2/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSOLHRIKOMGLNF-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-(4-(4-cinnamylpiperazin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a synthetic compound that has attracted attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[de]isoquinoline core with various substituents, notably a piperazine moiety. The molecular formula is C24H30N2O3C_{24}H_{30}N_{2}O_{3}, and its molecular weight is approximately 398.52 g/mol. The presence of the cinnamyl group is particularly significant, as it may influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly its affinity for opioid receptors. Similar compounds have been shown to act as μ-opioid receptor agonists, which are crucial in modulating pain perception and other physiological responses.

Key Mechanisms:

  • Opioid Receptor Binding : The compound likely binds to μ-opioid receptors in the central nervous system (CNS), leading to analgesic effects.
  • Neurotransmitter Modulation : It may also influence the release of neurotransmitters such as dopamine and serotonin, contributing to its potential psychoactive effects.

Biological Activity and Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various pharmacological effects:

Activity Description
Analgesic Effects Acts as an analgesic by binding to opioid receptors, reducing pain perception.
Sedative Properties Potential sedative effects due to CNS depressant activity.
Antidepressant Activity May exhibit antidepressant-like effects through modulation of serotonin levels.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into their therapeutic potential:

  • Analgesic Efficacy : A study examining the analgesic properties of cinnamylpiperazine derivatives found significant pain relief in animal models when administered at specific dosages. The mechanism was linked to μ-opioid receptor activation and subsequent inhibition of pain pathways .
  • Neuropharmacological Studies : Research on similar benzo[de]isoquinoline derivatives indicated that these compounds could enhance dopamine release in specific brain regions, suggesting potential applications in treating mood disorders .
  • Comparative Analysis : A comparative study highlighted the improved efficacy of compounds with structural modifications similar to this compound over traditional opioids, particularly in terms of reduced side effects and enhanced selectivity for opioid receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of benzo[de]isoquinoline-1,3-dione derivatives with variable piperazine substituents. Below is a detailed comparison:

Structural Variations and Key Properties

Compound Name (CAS) Substituent on Piperazine Molecular Weight Key Structural Features Potential Impact on Bioactivity
(E)-2-(4-(4-cinnamylpiperazin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (CAS: N/A) Cinnamyl ~453.5* Extended conjugated system from cinnamyl group Enhanced lipophilicity and π-π stacking; possible improved membrane permeability
2-(4-oxo-4-(4-phenylpiperazin-1-yl)butyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (CAS: 326007-53-8) Phenyl 445.49 Simple aromatic substituent Moderate lipophilicity; baseline receptor affinity
2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (CAS: 326881-90-7) 4-Fluorophenyl 445.49 Electronegative fluorine atom Increased polarity; potential halogen bonding with targets; improved metabolic stability
2-[2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione (CAS: 326889-68-3) Benzo[d][1,3]dioxol-5-ylmethyl 485.49 Methylenedioxy group fused to benzene Enhanced metabolic resistance; possible altered pharmacokinetics due to steric hindrance

*Note: Molecular weight of the target compound estimated based on analogs.

Key Findings from Structural Analysis

Cinnamyl vs. Phenyl Substitutents: The cinnamyl group introduces a propenyl chain, increasing molecular volume and lipophilicity compared to the phenyl analog. This may enhance membrane permeability but reduce solubility .

Halogenated Derivatives (4-Fluorophenyl): Fluorine’s electronegativity may facilitate halogen bonding with amino acid residues (e.g., tyrosine, histidine), improving target specificity .

Benzodioxolylmethyl Substituent :

  • The methylenedioxy group likely enhances metabolic stability by resisting oxidative enzymes, a common advantage in drug design .
  • Increased steric bulk may limit access to certain binding sites, reducing efficacy against specific targets.

Research Implications

  • The cinnamyl derivative’s unique structure positions it as a candidate for studies targeting lipid-rich environments (e.g., central nervous system applications).
  • Fluorinated and benzodioxolylmethyl analogs may be prioritized for pharmacokinetic optimization in systemic therapies.

Notes on Evidence Utilization

  • , and 8 provided structural and molecular data for analogs, enabling direct comparisons.
  • and , while focused on bioactive compounds, lacked direct relevance to the chemical comparisons and were excluded.

Q & A

Q. Q1: What are the key considerations for synthesizing (E)-2-(4-(4-cinnamylpiperazin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, and how can researchers ensure high yield and purity?

Methodological Answer:

  • Stepwise Alkylation: Start with 4-cinnamylpiperazine and react it with a suitable electrophile (e.g., bromobutyl benzo[de]isoquinoline-dione) under controlled conditions. Temperature (60–80°C) and solvent choice (DMF or acetonitrile) are critical to minimize side reactions like over-alkylation .
  • Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water mixture) to isolate the product. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
  • Yield Optimization: Adjust stoichiometry (1:1.2 molar ratio of piperazine to electrophile) and reaction time (12–18 hours) to maximize yield (>70%) .

Advanced Structural Confirmation

Q. Q2: How can researchers resolve ambiguities in the structural confirmation of this compound, particularly regarding stereochemistry and substituent positioning?

Methodological Answer:

  • NMR Spectroscopy: Perform 1H-13C HMBC to verify connectivity between the piperazine nitrogen and the oxobutyl chain. Use NOESY to confirm the (E)-configuration of the cinnamyl group .
  • X-ray Crystallography: If single crystals are obtainable, compare bond lengths and angles with similar benzo[de]isoquinoline derivatives (e.g., PubChem CID 2870229) to validate the core scaffold .
  • Mass Spectrometry: High-resolution ESI-MS can distinguish between isobaric impurities (e.g., isomers with altered piperazine substitution patterns) .

Pharmacological Profiling

Q. Q3: What methodological frameworks are recommended for evaluating the compound’s potential as an antitumor or neuroprotective agent?

Methodological Answer:

  • In Vitro Assays:
    • Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations. Include positive controls (e.g., doxorubicin) and solvent controls to rule out nonspecific effects .
    • Enzyme Inhibition: Screen against acetylcholinesterase (AChE) for anti-Alzheimer’s potential, using Ellman’s method with donepezil as a reference .
  • In Vivo Models: For advanced studies, administer the compound (1–10 mg/kg, oral or IP) in transgenic Alzheimer’s mice (e.g., APP/PS1) and assess cognitive performance via Morris water maze .

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